Calomel

説明

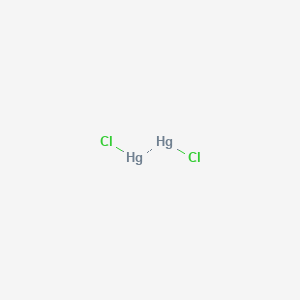

Structure

2D Structure

特性

CAS番号 |

10112-91-1 |

|---|---|

分子式 |

Cl2Hg2 |

分子量 |

472.09 g/mol |

IUPAC名 |

chloromercury |

InChI |

InChI=1S/2ClH.2Hg/h2*1H;;/q;;2*+1/p-2 |

InChIキー |

ZOMNIUBKTOKEHS-UHFFFAOYSA-L |

SMILES |

Cl[Hg].Cl[Hg] |

正規SMILES |

Cl[Hg].Cl[Hg] |

密度 |

7.15 at 68 °F (USCG, 1999) - Denser than water; will sink 7.15 g/cm³ |

他のCAS番号 |

10112-91-1 |

物理的記述 |

Mercurous chloride is an odorless white solid. Sinks in water. (USCG, 1999) Liquid White powder or crystals; practically insoluble (0.0002 g/100 ml of water at 25 deg C); [ATSDR ToxProfiles] WHITE CRYSTALLINE POWDER. |

ピクトグラム |

Irritant; Environmental Hazard |

溶解性 |

Solubility in water, mg/l at 25 °C: 4 (practically insoluble) |

同義語 |

calomel mercurous chloride mercury(I) chloride |

製品の起源 |

United States |

準備方法

Chemical Synthesis via Mercury and Mercuric Chloride

The calomel process is the most widely documented industrial method for Hg₂Cl₂ production. This approach leverages the redox reaction between elemental mercury (Hg⁰) and mercuric chloride (HgCl₂) in a packed-bed scrubber system . The reaction proceeds as:

Key parameters influencing yield include:

-

Temperature : Optimal between 30–40°C; higher temperatures increase HgCl₂ vapor pressure, reducing efficiency .

-

Chloride ion concentration : Stabilizes Hg²⁺ complexes, preventing reduction by competing agents like SO₂ .

-

Residence time : Prolonged contact in scrubbers ensures >99.8% Hg⁰ conversion .

Industrial setups typically employ a three-stage scrubber system with Kimre mist eliminators to minimize particulate carryover. A representative flow diagram and mass balance are provided below:

| Parameter | Value |

|---|---|

| Hg⁰ input concentration | 150 ppm |

| Hg₂Cl₂ yield | 19.37 g per 20 g Hg⁰ |

| Purity | >99.5% (post-recrystallization) |

Direct Chlorination of Elemental Mercury

Elemental mercury reacts exothermically with chlorine gas (Cl₂) to form this compound:

-

Apparatus : Chlorine gas is generated by mixing hydrochloric acid (HCl) and sodium hypochlorite (NaOCl) in a 1:2 molar ratio.

-

Reaction vessel : Hg⁰ is dispersed in a conical flask under Cl₂ flow. Vigorous shaking prevents passivation by Hg₂Cl₂ layers.

-

Purification : Crude product is washed with deionized water and dried at 80°C.

Challenges :

-

Substoichiometric Cl₂ leads to unreacted Hg⁰ (max 5% residual ).

-

Sublimation above 400°C complicates high-temperature processing .

Electrochemical Deposition

This compound forms spontaneously in electrochemical cells containing Hg electrodes and KCl electrolytes. The half-reactions are:

A chloride-selective electrode study demonstrated that 1:1 Hg₂Cl₂:HgS mixtures enhance potentiometric response, suggesting codeposition strategies for functional materials.

Acidic Degradation of Mercuric Chloride

Hg₂Cl₂ forms via photolytic or thermal decomposition of HgCl₂:

-

Light exposure : UV irradiation at 254 nm accelerates reaction (t₁/₂ = 48 hrs).

-

Temperature : >100°C in anhydrous environments.

This method is less favorable industrially due to Cl₂ byproduct toxicity.

Recrystallization and Purification

Post-synthesis purification ensures pharmaceutical-grade Hg₂Cl₂:

-

Solvent selection : Hg₂Cl₂ solubility is 0.2 mg/L in cold water vs. 6.9 mg/L at 100°C .

-

Crystallization : Hot-filtration followed by cooling yields >99% purity crystals .

Comparative Analysis of Preparation Methods

化学反応の分析

Decomposition Reactions

Calomel decomposes under thermal, photochemical, or acidic conditions:

a. Thermal Decomposition

Heating this compound above 400°C releases elemental mercury and chlorine gas .

b. Photochemical Decomposition

UV exposure causes disproportionation into mercuric chloride and mercury .

c. Acidic Hydrolysis

In concentrated hydrochloric acid, this compound oxidizes to HgCl₂ and Hg .

Disproportionation Reactions

This compound undergoes disproportionation in alkaline or ammonia-rich environments:

a. Reaction with Ammonia

This reaction produces elemental mercury and mercuric amidochloride .

b. Reaction with Alkali Hydroxides

Strong bases like NaOH decompose this compound into mercury and mercury(II) oxide .

Redox Reactions

This compound participates in oxidation and reduction processes:

a. Oxidation by Chlorine

Chlorine oxidizes this compound to mercuric chloride .

b. Reduction by Stannous Chloride

Stannous chloride reduces this compound to elemental mercury .

Electrochemical Reactions

This compound’s reversibility underpins its use in reference electrodes:

This compound Electrode Reaction

In saturated KCl, the electrode potential stabilizes at +0.241 V vs. SHE .

Photochemical Reactions

Eder Reaction

Light induces this compound formation from mercuric chloride and ammonium oxalate .

Thermodynamic Considerations

Thermodynamic studies at 37°C (human stomach conditions) reveal:

| Reaction | ΔG° (kJ/mol) | Outcome |

|---|---|---|

| +15.2 | Non-spontaneous under standard conditions | |

| Solubility in gastric HCl (0.1 M) | mol/L | Limited dissolution due to low solubility |

Reactions with Halides and Sulfur Compounds

a. Reaction with Potassium Iodide

Forms mercurous iodide, a yellow precipitate .

b. Reaction with Sulfur Dioxide

科学的研究の応用

カロメルは、科学研究においていくつかの用途があります。

作用機序

カロメルが歴史的に薬として使用されてきた際の作用機序は、十分に解明されていませんでした。それは、充血や便秘を解消するための緩下剤として使用されていました。 この化合物の効果は、試行錯誤によって明らかにされ、後に水銀中毒を引き起こすことが判明しました {_svg_3}。 電気化学的な用途では、カロメル電極は、水銀、塩化第一水銀、塩化物イオン間の平衡反応に基づいて機能し、安定した電極電位を維持します .

類似化合物との比較

Physical and Chemical Properties :

- Color : Colorless, white, or gray, darkening with light exposure.

- Hardness : 1.5–2 on the Mohs scale, indicating extreme softness.

- Density : 7.15–7.23 g/cm³, characteristic of mercury’s high atomic weight.

- Solubility : Insoluble in water but reacts with ammonia to form a black complex .

- Fluorescence : Exhibits orange-red fluorescence under UV light .

Occurrence: Found in localities such as Landsberg, Germany; Terlingua, Texas; and the Challenger Mine, California .

Comparison with Structurally Similar Compounds

Calomel is compared below with mercury(II) chloride (HgCl₂) and cinnabar (HgS) , focusing on structural, physical, and functional differences.

Table 1: Structural and Functional Comparison of this compound with HgCl₂ and Cinnabar

| Property | This compound (Hg₂Cl₂) | Mercury(II) Chloride (HgCl₂) | Cinnabar (HgS) |

|---|---|---|---|

| Chemical Formula | Hg₂Cl₂ | HgCl₂ | HgS |

| Oxidation State | Hg⁺¹ | Hg⁺² | Hg⁺² |

| Crystal System | Tetragonal | Orthorhombic | Trigonal |

| Color | White/gray | Colorless | Bright red |

| Solubility (H₂O) | Insoluble | Highly soluble (7.4 g/100 mL) | Insoluble |

| Toxicity | Moderate (low solubility) | Extreme (corrosive, lethal) | Low (unless heated to release Hg) |

| Primary Uses | Electrodes, historical medicine | Disinfectant, catalyst | Pigment, primary mercury ore |

Key Differences :

- Oxidation State : this compound contains Hg⁺¹ in a dimeric structure (Hg₂²⁺), whereas HgCl₂ and cinnabar feature Hg⁺² .

- Solubility and Toxicity : HgCl₂’s high solubility increases its bioavailability and toxicity compared to this compound .

- Applications : Cinnabar’s stability as a pigment contrasts with this compound’s reactivity in electrodes .

Comparison with Functionally Similar Compounds

This compound’s role in reference electrodes is contrasted with the silver/silver chloride (Ag/AgCl) electrode , highlighting performance and safety parameters.

Table 2: Functional Comparison of this compound and Ag/AgCl Electrodes

| Parameter | This compound Electrode | Ag/AgCl Electrode |

|---|---|---|

| Components | Hg, Hg₂Cl₂, KCl solution | Ag, AgCl, KCl solution |

| Standard Potential | +0.268 V (vs. SHE) | +0.222 V (vs. SHE) |

| Temperature Stability | High drift above 50°C | Stable up to 80°C |

| Toxicity | High (mercury hazard) | Low (non-toxic) |

| Lifetime | Decades (if maintained) | Years (prone to chloride depletion) |

| Modern Usage | Phased out due to Hg risks | Widely adopted in labs |

生物活性

Calomel, chemically known as mercurous chloride (HgCl), has a long history of use in medicine and various scientific applications. Its biological activity is primarily linked to its interaction with biological systems, particularly in relation to its toxicity and therapeutic effects. This article explores the biological activity of this compound, focusing on its chemical properties, historical medical applications, toxicological data, and recent research findings.

This compound is an inorganic compound that exists as a white crystalline solid. It is poorly soluble in water but can dissolve in acidic solutions. The compound can undergo oxidation to form mercuric chloride (HgCl), especially in acidic environments such as the human stomach. The thermodynamics of this reaction have been studied extensively, revealing that this compound can convert to more toxic forms under certain conditions .

| Property | Value |

|---|---|

| Molecular Formula | HgCl |

| Molar Mass | 271.5 g/mol |

| Solubility | Poorly soluble in water |

| pH Stability | Acidic conditions favor conversion to HgCl |

Historical Medical Applications

Historically, this compound was widely used as a purgative and antiseptic. In the 19th century, it was a common component in treatments for various ailments, including syphilis and gastrointestinal disorders. However, its use declined due to the recognition of mercury's toxicity and the potential for severe side effects.

Case Studies

- Historical Use in Medicine : this compound was frequently prescribed in the 1800s for its supposed health benefits. However, numerous cases of mercury poisoning were reported, leading to increased scrutiny and eventual decline in its use .

- Toxicity Reports : A notable case involved intravenous administration of metallic mercury, which highlighted the dangers associated with mercury compounds like this compound. The postmortem findings indicated severe damage to internal organs due to mercury exposure .

Toxicological Data

This compound's biological activity is significantly influenced by its toxicity profile. Mercury compounds are known neurotoxins that can lead to severe health complications, including neurological damage and renal impairment.

Mechanism of Toxicity

Mercury's toxicity is primarily due to its ability to bind with sulfhydryl groups (-SH) in proteins, leading to enzyme inhibition and cellular damage. The degree of toxicity varies depending on the chemical form of mercury:

- Inorganic Mercury : Found in this compound; it is less toxic than organic forms but can still cause significant harm.

- Organic Mercury : More toxic and readily absorbed by biological tissues.

Table 2: Toxicity Comparison of Mercury Compounds

| Compound | Toxicity Level | Mechanism of Action |

|---|---|---|

| This compound (HgCl) | Moderate | Binds to proteins, inhibits enzymes |

| Mercuric Chloride (HgCl) | High | Highly toxic; causes severe cellular damage |

| Methylmercury | Very High | Neurotoxic; accumulates in neural tissue |

Recent Research Findings

Recent studies have continued to explore the implications of this compound's biological activity:

- A thermodynamic analysis indicated that this compound could convert entirely into mercuric chloride upon ingestion, raising concerns about its safety when used medicinally .

- Research has also focused on developing safer alternatives or formulations that reduce the toxicity associated with traditional mercury compounds .

Q & A

Q. What ethical frameworks govern the use of this compound in replication studies given its toxicity?

- Methodological Answer: Adopt the OECD’s Guidelines for Testing of Chemicals (No. 433) for acute toxicity testing. Use glove-box setups with real-time Hg vapor sensors. Document waste disposal protocols (e.g., sulfide precipitation) in supplementary materials to meet Beilstein Journal’s reproducibility standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。